5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 898288-96-5
VCID: VC5982159
InChI: InChI=1S/C5H4F3IN2/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,1H3
SMILES: CN1C(=CC(=N1)C(F)(F)F)I
Molecular Formula: C5H4F3IN2
Molecular Weight: 276.001

5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 898288-96-5

Cat. No.: VC5982159

Molecular Formula: C5H4F3IN2

Molecular Weight: 276.001

* For research use only. Not for human or veterinary use.

5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole - 898288-96-5

Specification

CAS No. 898288-96-5
Molecular Formula C5H4F3IN2
Molecular Weight 276.001
IUPAC Name 5-iodo-1-methyl-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C5H4F3IN2/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,1H3
Standard InChI Key SCJIXDIGFNQGEH-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C(F)(F)F)I

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 3-iodo-1-methyl-5-(trifluoromethyl)pyrazole, with alternative synonyms including 1823829-61-3 and 898288-96-5 . Discrepancies in CAS registry numbers across sources (e.g., PubChem: 1823829-61-3; Kemix: 898288-96-5) suggest potential variations in stereochemistry or registration timelines. The molecular structure comprises a pyrazole ring substituted with iodine at position 3, a methyl group at position 1, and a trifluoromethyl group at position 5 (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₄F₃IN₂
Molecular Weight276.00 g/mol
SMILESCN1C(=CC(=N1)I)C(F)(F)F
InChIKeyOIFIKWIFICPTTR-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
Density2.07 g/cm³ (estimated)

The trifluoromethyl group enhances electronegativity and metabolic stability, while the iodine atom facilitates nucleophilic substitution and metal-catalyzed coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via iodination of precursor pyrazoles. A common approach involves reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 154471-65-5) with iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions .

Example Reaction Pathway:

  • Precursor Preparation: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is synthesized by cyclocondensation of hydrazine derivatives with trifluoromethyl ketones .

  • Iodination: Electrophilic iodination at the pyrazole’s C-3 position using NIS in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) .

Key Considerations:

  • Reaction temperature and solvent polarity significantly influence yield. Polar aprotic solvents (e.g., DMF) are preferred .

  • Purification involves column chromatography or recrystallization to achieve ≥95% purity .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s iodine atom enables Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkynyl derivatives for drug candidates . For example, it has been used to synthesize kinase inhibitors targeting cancer pathways.

Agrochemical Development

In agrochemistry, the trifluoromethyl group confers resistance to oxidative degradation, enhancing pesticide longevity. Derivatives of this compound show activity against Plutella xylostella (diamondback moth) in preliminary assays .

Materials Science

The compound’s halogenated structure aids in designing liquid crystals and organic semiconductors, where electron-withdrawing groups improve charge transport properties .

ParameterRecommendationSource
Storage Temperature2–8°C in airtight containers
Light SensitivityStore in amber glass
DisposalIncineration with scrubber

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